methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation and esterification steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Methyl 4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.
Substitution: Methyl 4-formyl-1-(nitrophenyl)-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
- Methyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
- Methyl 4-formyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
- Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate.
Comparison: Compared to its analogs, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits unique reactivity due to the presence of the formyl group, which can undergo various chemical transformations. Its phenyl group also provides a platform for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 4-formyl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)11-9(8-15)7-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PXUAIOHWFDYOKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.